molecular formula C16H14ClN3O4 B2491741 N-(4-chlorophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide CAS No. 477851-68-6

N-(4-chlorophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide

Cat. No. B2491741
CAS RN: 477851-68-6
M. Wt: 347.76
InChI Key: JVMQXULIVMVTOW-ZDLGFXPLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is an amide, which is a type of organic compound that includes a carbonyl group (C=O) attached to a nitrogen atom. The “4-chlorophenyl” and “4-nitrobenzyl” parts refer to specific types of aromatic rings that are part of the compound .


Molecular Structure Analysis

The molecular structure of this compound would include a central amide group, with the 4-chlorophenyl and 4-nitrobenzyl groups attached. The exact structure would depend on the specific locations of these groups within the molecule .


Chemical Reactions Analysis

Amides in general can undergo a variety of chemical reactions, including hydrolysis, reduction, and reactions with Grignard reagents. The presence of the 4-chlorophenyl and 4-nitrobenzyl groups may also influence the reactivity of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the amide group could result in the compound having a relatively high boiling point and being soluble in many organic solvents .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-(4-chlorophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide, also known as (3Z)-N-(4-chlorophenyl)-3-{[(4-nitrophenyl)methoxy]imino}propanamide:

Antiviral Research

This compound has shown potential as an antiviral agent. Its structure allows it to inhibit deubiquitinase (DUB) enzymes, which play a crucial role in the replication of various viruses, including Adenovirus, HSV-1, coxsackievirus, and SARS-CoV-2 . By targeting these enzymes, the compound can disrupt viral replication, making it a promising candidate for antiviral drug development.

Mechanism of Action

Without specific information on this compound, it’s difficult to provide a detailed mechanism of action. The mechanism of action would depend on the intended use of the compound, such as whether it’s intended to be used as a pharmaceutical drug, a chemical reagent, etc .

Safety and Hazards

Like many organic compounds, this compound could potentially be hazardous. It’s always important to handle chemical compounds with care and to follow appropriate safety protocols .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has potential uses in medicine, future research could focus on testing its efficacy and safety in clinical trials .

properties

IUPAC Name

(3Z)-N-(4-chlorophenyl)-3-[(4-nitrophenyl)methoxyimino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O4/c17-13-3-5-14(6-4-13)19-16(21)9-10-18-24-11-12-1-7-15(8-2-12)20(22)23/h1-8,10H,9,11H2,(H,19,21)/b18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVMQXULIVMVTOW-ZDLGFXPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CON=CCC(=O)NC2=CC=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CO/N=C\CC(=O)NC2=CC=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.